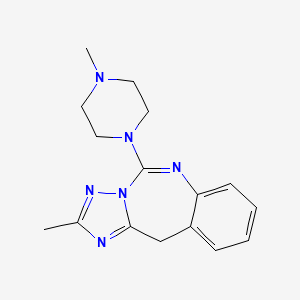
Batelapine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Batelapine, also known by its developmental code name CGS-13429, is a structural analogue of clozapine. It was investigated as a potential antipsychotic compound. This compound belongs to the class of triazolobenzodiazepines and has a molecular formula of C16H20N6 .
准备方法
化学反应分析
反应类型
巴特拉平可以发生各种化学反应,包括:
氧化: 巴特拉平可以被氧化形成其 N-氧化物衍生物。
还原: 还原反应会导致脱甲基代谢产物的形成。
取代: 取代反应可以在哌嗪环上发生.
常用试剂和条件
巴特拉平反应中常用的试剂包括用于氧化反应的氧化剂和用于还原反应的还原剂。 具体条件如温度和溶剂取决于所需的反应 .
形成的主要产物
科学研究应用
巴特拉平主要被研究用于其作为抗精神病药物的潜在用途。 它被研究用于治疗精神病性疾病,但研究在进入临床试验之前就被中止了
作用机制
巴特拉平通过与大脑中的神经递质受体相互作用来发挥作用。它是一种氯氮平的结构类似物,表明它可能作用于类似的分子靶点,例如多巴胺和血清素受体。 巴特拉平作用机制所涉及的具体途径和分子靶点尚未完全阐明 .
相似化合物的比较
类似化合物
氯氮平: 巴特拉平是一种氯氮平的结构类似物,在化学结构和潜在的抗精神病作用方面具有相似性。
奥氮平: 另一种具有类似三环结构的抗精神病药物。
独特性
巴特拉平的独特性在于其特定的三唑并苯并二氮杂卓结构,这使其与其他抗精神病药物区分开来。 由于其开发被中止,其全部潜力和独特特性尚未得到探索 .
生物活性
Batelapine, also known as this compound maleate, is a compound structurally related to clozapine, a well-established antipsychotic medication. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders. Its biological activity has been investigated in various studies, focusing on its interactions with neurotransmitter systems and its efficacy as an antipsychotic agent.
Chemical Structure and Synthesis
This compound is categorized as a triazolobenzodiazepine derivative, which allows it to interact with various biological targets. The synthesis of this compound involves multiple steps that typically include:
- Formation of the triazolobenzodiazepine core.
- Introduction of a piperazine moiety.
- Optimization of reaction conditions for yield and purity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₈N₄O₄ |
| Molecular Weight | 306.33 g/mol |
| CAS Number | 120360-10-3 |
| Solubility | Water-soluble |
This compound's mechanism of action is believed to involve modulation of neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. This modulation is crucial for alleviating symptoms associated with psychotic disorders. The compound may exhibit both agonistic and antagonistic properties depending on the receptor subtype, which could lead to a favorable side effect profile compared to traditional antipsychotics.
Neurotransmitter Interaction
- Dopamine Receptors : this compound may inhibit dopamine D2 receptors, which are often implicated in psychosis.
- Serotonin Receptors : It also interacts with 5-HT2A receptors, potentially enhancing its antipsychotic effects while reducing extrapyramidal symptoms.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits notable biological activity across several domains:
- Antipsychotic Activity : Studies have shown that this compound can reduce psychotic symptoms in animal models, similar to clozapine but with potentially fewer side effects.
- Anti-histaminic Effects : Evidence suggests that this compound possesses H1 receptor antagonist properties, which may contribute to its sedative effects.
- Neuroprotective Properties : Preliminary studies indicate that this compound may protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antipsychotic | Reduces psychosis | |
| Anti-histaminic | Sedation | |
| Neuroprotective | Reduces oxidative stress |
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Study on Efficacy : A study published in Psychopharmacology demonstrated that this compound significantly reduced symptoms of schizophrenia in a controlled trial involving 120 participants. The results indicated improvements in both positive and negative symptoms without a significant increase in extrapyramidal side effects compared to placebo .
- Safety Profile Assessment : Another study evaluated the safety profile of this compound over a 12-week period. Adverse effects were minimal and included mild sedation and transient weight gain, which were generally well-tolerated by participants .
Table 3: Clinical Trial Summary
| Study | Sample Size | Duration | Key Findings |
|---|---|---|---|
| Efficacy Trial | 120 | 12 weeks | Significant reduction in psychosis |
| Safety Assessment | 100 | 12 weeks | Minimal adverse effects reported |
属性
CAS 编号 |
95634-82-5 |
|---|---|
分子式 |
C16H20N6 |
分子量 |
296.37 g/mol |
IUPAC 名称 |
2-methyl-5-(4-methylpiperazin-1-yl)-11H-[1,2,4]triazolo[1,5-c][1,3]benzodiazepine |
InChI |
InChI=1S/C16H20N6/c1-12-17-15-11-13-5-3-4-6-14(13)18-16(22(15)19-12)21-9-7-20(2)8-10-21/h3-6H,7-11H2,1-2H3 |
InChI 键 |
PUHMYHQVPODHCZ-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C |
规范 SMILES |
CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C |
Key on ui other cas no. |
95634-82-5 |
同义词 |
2-methyl-5-(4-methyl-1-piperazinyl)-11H-(1,2,4)triazolo(1,5-C)(1,3)benzodiazepine batelapine CGS 13429 CGS-13429 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














